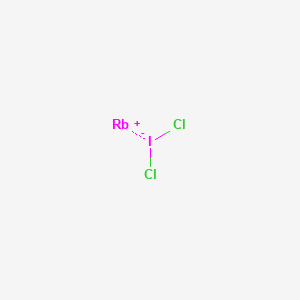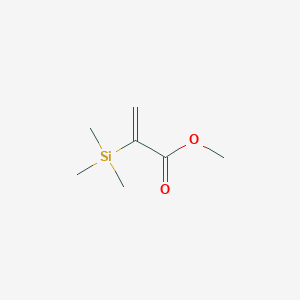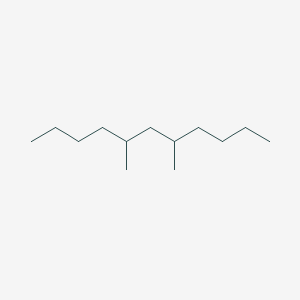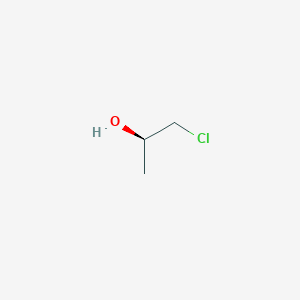
(R)-1-Chloro-2-propanol
描述
®-1-Chloro-2-propanol is an organic compound with the molecular formula C3H7ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions: ®-1-Chloro-2-propanol can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions, and the product is then separated and purified.
Industrial Production Methods: In an industrial setting, ®-1-Chloro-2-propanol is often produced through the chlorination of propylene glycol. This process involves the use of chlorine gas and a catalyst to facilitate the reaction. The resulting product is then distilled to achieve the desired purity.
化学反应分析
Types of Reactions: ®-1-Chloro-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-1-chloro-2-propanone.
Reduction: Reduction reactions can convert it to ®-1-chloro-2-propanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: ®-1-chloro-2-propanone
Reduction: ®-1-chloro-2-propanol
Substitution: Various substituted propanols depending on the nucleophile used.
科学研究应用
®-1-Chloro-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of various chemicals and as a solvent in some industrial processes.
作用机制
The mechanism of action of ®-1-Chloro-2-propanol involves its reactivity with various nucleophiles and electrophiles. Its chiral nature allows it to interact with specific enzymes and receptors in biological systems, making it a valuable compound for studying stereochemistry and enzyme-substrate interactions.
相似化合物的比较
(S)-1-Chloro-2-propanol: The enantiomer of ®-1-Chloro-2-propanol, with similar chemical properties but different biological activities.
1-Bromo-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-1-propanol: Isomer with the chlorine atom on a different carbon, resulting in different chemical behavior.
Uniqueness: ®-1-Chloro-2-propanol is unique due to its specific chiral configuration, which influences its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for research in stereochemistry and chiral synthesis.
属性
IUPAC Name |
(2R)-1-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSGNJTASLUOY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19141-39-0 | |
| Record name | 19141-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-1-Chloro-2-propanol in the synthesis of Tenofovir Disoproxil Fumarate?
A1: this compound serves as a crucial starting material in the synthesis of Tenofovir Disoproxil Fumarate []. The paper describes a novel synthetic route where this compound is transformed into (R)-1-chloro-2-chloromethylpropane through a reaction with paraformaldehyde and hydrogen chloride gas []. This intermediate is then used in subsequent steps to ultimately yield Tenofovir Disoproxil Fumarate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


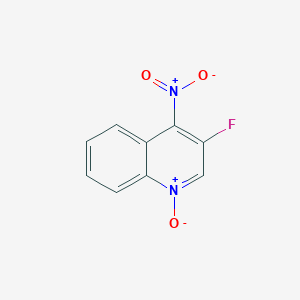
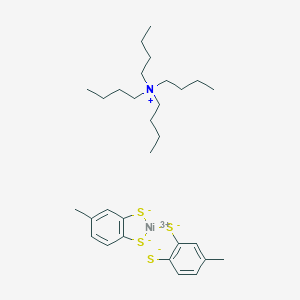
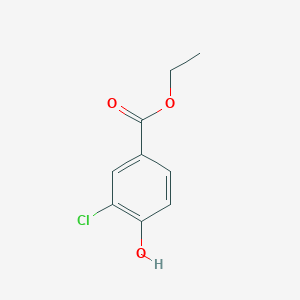


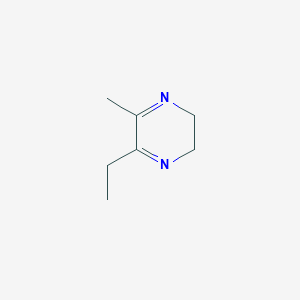
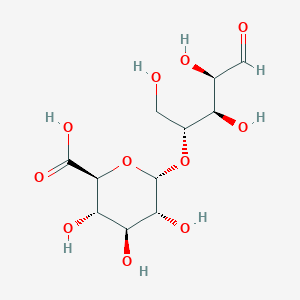
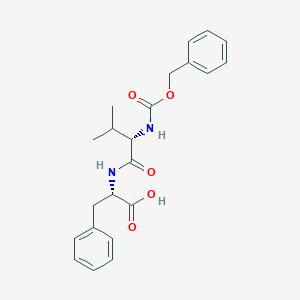
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)


